(2-Anilinophenyl) thiocyanate
CAS No.: 15973-81-6
Cat. No.: VC21080265
Molecular Formula: C13H10N2S
Molecular Weight: 226.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15973-81-6 |
---|---|
Molecular Formula | C13H10N2S |
Molecular Weight | 226.3 g/mol |
IUPAC Name | (2-anilinophenyl) thiocyanate |
Standard InChI | InChI=1S/C13H10N2S/c14-10-16-13-9-5-4-8-12(13)15-11-6-2-1-3-7-11/h1-9,15H |
Standard InChI Key | CMJVGJCIBWJCTK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC2=CC=CC=C2SC#N |
Canonical SMILES | C1=CC=C(C=C1)NC2=CC=CC=C2SC#N |
Introduction
Chemical Structure and Properties
(2-Anilinophenyl) thiocyanate consists of a thiocyanate group (-SCN) attached to a phenyl ring that also bears an anilino group (C₆H₅NH-) at the 2-position. The molecular structure creates an interesting proximity between the anilino nitrogen and the thiocyanate group, potentially enabling unique intramolecular interactions.
The molecular formula of (2-Anilinophenyl) thiocyanate is C₁₃H₁₀N₂S, with a corresponding molecular weight of approximately 226.3 g/mol. While specific data on this exact compound is limited in the literature, its properties can be estimated by comparison with related compounds such as phenyl thiocyanate and 2-aminophenyl thiocyanate.
Table 1: Comparative Physical Properties of (2-Anilinophenyl) Thiocyanate and Related Compounds
The structural features of (2-Anilinophenyl) thiocyanate include extended conjugation due to the multiple aromatic rings and the thiocyanate group, potential for hydrogen bonding through the NH group of the anilino moiety, and likely conformational variability between the two aromatic rings.
Synthetic Approach | Key Reagents | Potential Advantages | Potential Challenges |
---|---|---|---|
Copper-Mediated Cyanation | CuCN, TMEDA, Acetonitrile | Selective thiocyanation | Handling toxic cyanide compounds |
Direct Thiocyanation | KSCN/NH₄SCN, K₂S₂O₈ | Simple procedure with readily available reagents | Control of regioselectivity |
Cross-Coupling | Pd/Cu catalysts, Aniline derivatives | Modern methodology with potentially high yields | Cost of catalysts, optimization requirements |
N-Arylation of 2-Aminophenyl thiocyanate | Aryl halides, catalysts | Builds on established precursor | Multiple steps required |
Chemical Reactivity
The reactivity of (2-Anilinophenyl) thiocyanate can be inferred from the general reactivity patterns of thiocyanates and the specific structural features of this compound. The thiocyanate group is known to participate in various reactions, including nucleophilic substitutions, rearrangements, and cyclizations.
Nucleophilic Reactions
The thiocyanate group can react with various nucleophiles, potentially leading to substitution reactions or addition-elimination sequences. The sulfur atom of the thiocyanate group can act as a nucleophile in certain contexts, while the carbon atom of the -SCN group is electrophilic and can participate in reactions with nucleophiles.
Table 3: Predicted Reactivity Patterns of (2-Anilinophenyl) Thiocyanate
Applications and Research Developments
Based on the properties and reactivity patterns of thiocyanates and structurally related compounds, (2-Anilinophenyl) thiocyanate could find applications in several areas of chemistry and materials science.
Organic Synthesis
The unique arrangement of functional groups in (2-Anilinophenyl) thiocyanate makes it a potentially valuable building block in organic synthesis, particularly for the construction of nitrogen and sulfur-containing heterocyclic compounds. The thiocyanate function can serve as a versatile synthetic handle, enabling various transformations that could lead to complex molecular architectures.
Research on related thiocyanate compounds has demonstrated their utility in the synthesis of benzothiazoles and other heterocyclic systems with potential applications in medicinal chemistry. The additional anilino group in (2-Anilinophenyl) thiocyanate introduces further synthetic possibilities, potentially enabling the construction of more complex polycyclic systems.
Medicinal Chemistry
Thiocyanate-containing compounds have shown various biological activities, including antimicrobial, antifungal, and anticancer properties. The structural features of (2-Anilinophenyl) thiocyanate, with its anilino group and thiocyanate function, could make it interesting for medicinal chemistry research, either as a direct pharmacophore or as a precursor to biologically active compounds.
The anilino group provides a site for further functionalization, potentially allowing the fine-tuning of physical properties such as solubility, lipophilicity, and protein binding - all crucial considerations in drug development.
Materials Science
Aryl thiocyanates have been explored for applications in materials science, particularly in the development of functional materials with specific electronic or optical properties. The extended conjugation in (2-Anilinophenyl) thiocyanate, resulting from the multiple aromatic rings and the thiocyanate group, could make it valuable for such applications.
Comparative Analysis with Related Compounds
To better understand the properties and potential applications of (2-Anilinophenyl) thiocyanate, it is instructive to compare it with structurally related compounds for which more information is available.
Comparison with Phenyl Thiocyanate
Phenyl thiocyanate (C₇H₅NS) represents a simpler aryl thiocyanate without additional functional groups . Compared to phenyl thiocyanate, (2-Anilinophenyl) thiocyanate has several distinguishing features:
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Higher molecular weight and likely higher boiling/melting points due to the additional anilino group
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Increased potential for hydrogen bonding through the NH group
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More complex reactivity patterns due to the proximity of the anilino and thiocyanate groups
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Enhanced possibilities for intramolecular reactions and cyclizations
Physical data for phenyl thiocyanate includes a density of 1.18 g/cm³, a boiling point of 232.5°C at 760 mmHg, and a melting point of 210-212°C . The corresponding values for (2-Anilinophenyl) thiocyanate would likely be higher due to its larger molecular size and increased potential for intermolecular interactions.
Comparison with 2-Aminophenyl Thiocyanate
2-Aminophenyl thiocyanate (C₇H₆N₂S) represents a closer analog to (2-Anilinophenyl) thiocyanate, differing only in having an amino group (-NH₂) instead of an anilino group (C₆H₅NH-) at the 2-position .
Key differences between these compounds include:
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(2-Anilinophenyl) thiocyanate has a larger molecular size due to the additional phenyl ring
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The anilino group in (2-Anilinophenyl) thiocyanate is less nucleophilic than the amino group in 2-aminophenyl thiocyanate due to conjugation with the additional phenyl ring
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The steric bulk of the anilino group may influence reactivity patterns and conformational preferences
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The extended conjugation in (2-Anilinophenyl) thiocyanate could lead to different electronic properties
The synthesis of 2-aminophenyl thiocyanate often involves a cyanation step followed by cyclization to form more complex heterocycles. Similar synthetic strategies could potentially be adapted for (2-Anilinophenyl) thiocyanate, taking into account the different electronic and steric properties of the anilino group.
Table 4: Structural Comparison of (2-Anilinophenyl) Thiocyanate and Related Compounds
Compound | Structural Features | Key Differences from (2-Anilinophenyl) Thiocyanate |
---|---|---|
Phenyl Thiocyanate | Thiocyanate group attached to a phenyl ring | Lacks the anilino group at the 2-position |
2-Aminophenyl Thiocyanate | Thiocyanate group on a phenyl ring with an amino group at the 2-position | Has an amino group (-NH₂) instead of an anilino group (C₆H₅NH-) |
(2-Anilinophenyl) Thiocyanate | Thiocyanate group on a phenyl ring with an anilino group at the 2-position | Reference compound |
Future Research Directions
Research on (2-Anilinophenyl) thiocyanate could be advanced in several directions to better understand its properties and explore its potential applications:
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Development of efficient and scalable synthetic routes specifically tailored for (2-Anilinophenyl) thiocyanate
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Detailed investigation of its reactivity patterns, particularly its potential for forming novel heterocyclic systems
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Exploration of its coordination chemistry with various transition metals
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Assessment of its biological activities and potential pharmaceutical applications
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Investigation of its properties as a building block for functional materials
Such research would contribute to a deeper understanding of thiocyanate chemistry and potentially uncover valuable applications for this interesting compound in various fields of chemistry and materials science.
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